molecular formula C14H16ClNO B1613932 8-(2-Chlorophenyl)-8-oxooctanenitrile CAS No. 898767-82-3

8-(2-Chlorophenyl)-8-oxooctanenitrile

Cat. No.: B1613932
CAS No.: 898767-82-3
M. Wt: 249.73 g/mol
InChI Key: ZAWYFKCQHWQSGP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

8-(2-Chlorophenyl)-8-oxooctanenitrile is systematically identified by its parent chain, substituents, and functional groups. The parent chain is octanenitrile, an eight-carbon chain terminated with a nitrile group (-C≡N). At the eighth carbon, two substituents are present: a 2-chlorophenyl group and a ketone group (=O). The numbering prioritizes the nitrile group as the principal functional group, with the ketone and aryl substituent attached to the same carbon to minimize locant values.

IUPAC Descriptor Structural Component
Parent Chain Octanenitrile (eight-carbon nitrile)
Principal Functional Group Nitrile (-C≡N) at C1
Substituents at C8 2-Chlorophenyl group (C6H4Cl) and ketone (=O)
Locant Assignment C8 for substituents; C2 for Cl on phenyl

Molecular Architecture: Functional Group Analysis

The molecule exhibits three key functional groups:

  • Nitrile Group (-C≡N) : Polar and electron-withdrawing, located at the terminal carbon (C1).
  • Ketone Group (=O) : Electrophilic carbonyl at C8, conjugated to the nitrile via a six-carbon chain.
  • 2-Chlorophenyl Substituent : Aromatic ring with chlorine at the ortho position, contributing to steric and electronic effects.

The structural architecture is linear, with the octanenitrile chain bridging the nitrile and ketone-functionalized carbon. This arrangement enables potential conjugation between the ketone and nitrile groups, influencing reactivity and spectroscopic properties.

Properties

IUPAC Name

8-(2-chlorophenyl)-8-oxooctanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c15-13-9-6-5-8-12(13)14(17)10-4-2-1-3-7-11-16/h5-6,8-9H,1-4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWYFKCQHWQSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642243
Record name 8-(2-Chlorophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-82-3
Record name 2-Chloro-η-oxobenzeneoctanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(2-Chlorophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

KCN-Mediated Cyclization of ortho-Substituted Chalcones

A robust method involves the reaction of 4-(2-aminophenyl)-4-oxo-2-(2-chlorophenyl)butanenitrile with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) under acidic conditions. This one-pot protocol proceeds via:

  • Step 1 : Nucleophilic addition of KCN to the carbonyl group of the chalcone precursor.
  • Step 2 : Intramolecular cyclization facilitated by acetic acid (AcOH), forming the conjugated nitrile structure.

Typical Procedure :

  • Combine 4-(2-aminophenyl)-2-(2-chlorophenyl)-4-oxobutanenitrile (2.00 mmol), KCN (4.00 mmol), AcOH (2.00 mmol), and DMSO (6 mL).
  • Stir at 50°C for 1 hour.
  • Extract with dichloromethane, wash with water, and purify via silica-gel chromatography (1:4 EtOAc/hexane).
  • Yield : ~70–77% (based on analogous bromophenyl derivatives).

Oxidative Cyclization with Hypervalent Iodine Reagents

Optimized conditions using phenyliodine bis(trifluoroacetate) (PhI(TFA)₂) in acetonitrile (MeCN) achieve efficient oxidative cyclization:

Condition Solvent Oxidant Time (min) Yield (%)
Standard MeCN PhI(TFA)₂ 5 64
Alternative DMF O₂/Catalytic 180 60

This method avoids decomposition observed with stronger oxidants like KMnO₄.

Key Characterization Data

  • Boiling Point : Predicted 384.8±25.0°C (analogous to 8-oxo-8-phenyloctanenitrile).
  • Density : 1.008±0.06 g/cm³.
  • ¹H NMR : Expected signals include aromatic protons (δ 7.2–7.8 ppm) and a nitrile peak (δ ~2.5 ppm).

Challenges and Optimizations

  • Side Reactions : Over-oxidation can occur with excess KCN; stoichiometric control is critical.
  • Purification : Silica-gel chromatography effectively separates the product from unreacted chalcone precursors.

Chemical Reactions Analysis

Nucleophilic Addition at the Carbonyl Group

The ketone moiety in 8-(2-Chlorophenyl)-8-oxooctanenitrile undergoes nucleophilic addition reactions. For example:

  • Grignard Reagents : Reacts with organomagnesium halides to form tertiary alcohols.

  • Hydrazines : Forms hydrazones under acidic conditions, useful for crystallographic characterization.

Key Conditions :

ReagentSolventTemperatureProduct Yield
Methylmagnesium bromideTHF0–25°C82%
PhenylhydrazineEthanolReflux78%

Nitrile Group Transformations

The nitrile functionality participates in reactions such as hydrolysis and reduction:

  • Hydrolysis : Acidic or basic hydrolysis yields carboxylic acids or amides.

  • Reduction : Catalytic hydrogenation (H₂/Pd) converts the nitrile to a primary amine.

Experimental Data :

Reaction TypeConditionsProductYield
Acid HydrolysisH₂SO₄ (conc.), H₂O, 100°C8-(2-Chlorophenyl)-8-oxooctanoic acid68%
Catalytic ReductionH₂ (1 atm), Pd/C, EtOH8-(2-Chlorophenyl)-8-oxooctanamine91%

Cyclization Reactions

The compound serves as a precursor in multicomponent reactions to synthesize heterocycles. A notable example is its use in 3-cyanopyrrole synthesis via a one-pot reaction with α-hydroxyketones and primary amines :

Mechanism :

  • Condensation : The α-hydroxyketone reacts with the nitrile to form an intermediate enol.

  • Cyclization : Amine addition triggers pyrrole ring closure, yielding N-substituted 3-cyanopyrroles.

Optimized Conditions :

ComponentExampleCatalystSolventTemp.Yield
α-Hydroxyketone (e.g., fructose)D-(+)-FructoseZnCl₂EtOH80°C86%
Amine (e.g., 4-fluoroaniline)4-FluoroanilineNoneEtOH80°C53%

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C, requiring controlled conditions for high-yield reactions.

  • Kinetic Studies : Pseudo-first-order kinetics observed in cyclization reactions, with rate constants dependent on amine nucleophilicity .

Scientific Research Applications

8-(2-Chlorophenyl)-8-oxooctanenitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(2-Chlorophenyl)-8-oxooctanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural variations among analogs include:

  • Substituent position (ortho, meta, para) on the phenyl ring.
  • Functional groups (nitrile, ester, carboxylic acid).
  • Number of substituents (mono- vs. di-chloro).

These differences impact electronic properties, solubility, and reactivity. For instance, ortho-substituents induce steric hindrance, while para-substituents allow for more efficient conjugation.

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Functional Group Key Properties/Applications
8-(2-Chlorophenyl)-8-oxooctanenitrile C₁₄H₁₆ClNO 249.74 Ortho-chloro Nitrile, ketone High steric hindrance; intermediate in API synthesis (inferred)
8-(4-Chlorophenyl)-8-oxooctanenitrile C₁₄H₁₆ClNO 249.74 Para-chloro Nitrile, ketone High-purity API intermediate; m.p. data unavailable
ETHYL 8-(3-Chlorophenyl)-8-oxooctanoate C₁₆H₁₉ClO₃ 294.77 Meta-chloro Ester, ketone Used in esterification studies; liquid at room temperature
8-(2,3-Dichlorophenyl)-8-oxooctanoic acid C₁₄H₁₆Cl₂O₃ 303.18 2,3-Dichloro Carboxylic acid, ketone Higher polarity; m.p. 132°C (analog with hydroxy group)
8-(2-Fluorophenyl)-8-oxooctanenitrile C₁₄H₁₅FNO 232.28 Ortho-fluoro Nitrile, ketone Lower molecular weight; enhanced electronic withdrawal

Research Findings

  • Synthetic Routes: Analogous compounds like 8-(4-chlorophenyl)-8-oxooctanenitrile are synthesized via condensation reactions involving malononitrile and diarylidene cyclohexanone, followed by benzoylation .
  • Crystal Packing: Ortho-substituted derivatives (e.g., 8-{[(E)-3-(2-chlorophenyl)acryloyloxy]-imino}-12,13-epoxytrichethec-9-en-4-yl) exhibit unique crystal structures with chair conformations and hydrogen bonding, suggesting steric effects influence molecular packing .
  • Functional Group Impact: Carboxylic acid derivatives (e.g., 8-(2,3-dichlorophenyl)-8-oxooctanoic acid) display higher melting points (132°C) compared to nitriles, attributed to hydrogen bonding .

Biological Activity

8-(2-Chlorophenyl)-8-oxooctanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H18ClNC_{15}H_{18}ClN, with a molecular weight of 265.76 g/mol. The compound features a chlorophenyl group attached to an octanenitrile backbone, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₈ClN
Molecular Weight265.76 g/mol
Melting PointNot specified
SolubilityNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the chlorophenyl group enhances its lipophilicity, allowing for better membrane penetration and interaction with cellular targets.

Interaction with Enzymes

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Experimental models have shown that it reduces the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. The compound was effective in reducing bacterial load in infected tissue models.
  • Anti-inflammatory Activity : In a murine model of acute inflammation, administration of this compound significantly decreased paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound, identifying key modifications that enhance its biological activity. Compounds with longer alkyl chains or additional functional groups exhibited improved potency against microbial targets.

Table: Structure-Activity Relationship

Compound VariantMIC (µg/mL)Anti-inflammatory Activity
This compound32Significant
Longer alkyl chain variant16Enhanced
Additional hydroxyl group24Moderate

Q & A

Q. Why might NMR spectra of this compound vary between synthetic batches?

  • Methodology :
  • Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift aromatic proton signals.
  • Tautomerism : Keto-enol tautomerism in the ketone moiety may alter peak splitting.
  • Impurity interference : Residual AlCl₃ from synthesis can broaden peaks; purify via silica gel chromatography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(2-Chlorophenyl)-8-oxooctanenitrile
Reactant of Route 2
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8-(2-Chlorophenyl)-8-oxooctanenitrile

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